ACES

描述

准备方法

Synthetic Routes and Reaction Conditions

ACES is synthesized by the direct reaction of taurine with a carbamoylating agent such as urea or isocyanate. The reaction introduces a carbamoyl group (-CONH2) into the taurine molecule, yielding this compound . The reaction conditions typically involve the use of a solvent like tetrahydrofuran, with the reaction temperature maintained at around 60°C and a reaction pressure of 1 MPa (gauge pressure) for approximately 8 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, making the compound available for various applications in research and industry .

化学反应分析

Acid-Base Dissociation Reactions

ACES functions as a buffering agent through its reversible protonation/deprotonation equilibrium. Its second dissociation constant (pK₂) governs its buffering capacity, which spans pH 6.1–7.5 .

Thermodynamic Dissociation Constants

Source provides precise equations for pK₂ as a function of temperature (T):

-

This compound :

-

CHES (comparative buffer):

| Temperature (°C) | This compound pK₂ | CHES pK₂ |

|---|---|---|

| 5 | 7.10 | 9.33 |

| 25 | 6.88 | 9.25 |

| 55 | 6.51 | 9.09 |

These values highlight this compound’s temperature-dependent buffering efficacy, critical for experimental reproducibility .

Role in Biochemical Reactions

This compound is widely employed in stabilizing pH during enzymatic and electrophoretic processes:

Electrophoresis and Protein Analysis

-

SDS-PAGE : this compound buffers (pH 6.8–7.2) optimize protein separation in discontinuous gel systems, particularly for bacterial autolysins .

-

Isoelectric Focusing : Maintains pH gradients for resolving proteins with minimal interference .

Inhibition Studies

-

GABA Receptor Binding : this compound and related Good’s buffers may weakly inhibit ligand-receptor interactions in synaptic membranes, necessitating buffer compatibility assessments .

Computational Modeling of this compound Interactions

Source introduces the Alchemically Enhanced Sampling (this compound) method, which leverages this compound buffer conditions in molecular dynamics (MD) simulations:

Key Features

-

Enhanced Sampling States : Non-interacting "dummy states" reduce energy barriers for ligand-protein binding studies.

-

Hamiltonian Replica Exchange : Facilitates free-energy calculations for hydration and binding equilibria .

Stability and Reactivity

This compound exhibits high chemical inertness under standard conditions but decomposes at extremes:

Decomposition Pathways

-

Thermal Degradation : Prolonged heating >80°C induces sulfonic acid group breakdown .

-

Oxidative Stress : Reactive oxygen species may cleave the sulfonate moiety, though this is rare in buffered biological systems .

Comparative Analysis with Other Buffers

| Property | This compound | CHES | HEPES |

|---|---|---|---|

| pKₐ (25°C) | 6.88 | 9.25 | 7.48 |

| Buffering Range | 6.1–7.5 | 8.6–10.0 | 6.8–8.2 |

| Metal Chelation | Low | Moderate | High |

This compound’s low metal affinity makes it preferable for metalloenzyme studies .

This compound remains a cornerstone buffer in biochemical research due to its predictable dissociation behavior, minimal interference, and adaptability to computational modeling. Its well-characterized acid-base properties and stability under physiological conditions ensure its continued relevance in advancing experimental and theoretical studies.

科学研究应用

Buffering Agent in Biochemical Research

Overview

ACES is primarily used as a buffering agent in various biochemical experiments. Its pKa of 6.9 makes it suitable for maintaining physiological pH levels in biological systems.

Applications

- Electrophoresis : this compound is commonly employed in both agarose and polyacrylamide gel electrophoresis, facilitating the separation of biomolecules based on size and charge.

- Isoelectric Focusing : It plays a crucial role in isoelectric focusing techniques, which separate proteins based on their isoelectric points .

Case Studies and Research Findings

Case Study 1: Protein Analysis

In a study focused on bacterial autolysins, this compound was incorporated into a discontinuous SDS-PAGE system to analyze protein interactions effectively. The results demonstrated that this compound provided stable pH conditions that enhanced protein resolution during electrophoresis .

Case Study 2: Neuropharmacology

Research investigating the binding of γ-aminobutyric acid (GABA) receptors utilized this compound to maintain optimal pH levels during experiments with rat brain synaptic membranes. The findings indicated that this compound did not interfere with receptor binding, confirming its suitability for neuropharmacological studies .

Comparative Data Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Electrophoresis | Agarose and Polyacrylamide Gels | Enhanced separation of biomolecules |

| Isoelectric Focusing | Protein separation | Stable pH conditions maintained |

| Neuropharmacology | GABA Receptor Binding Studies | No interference with receptor activity |

Advantages of Using this compound

- Stability : Maintains consistent pH levels across various experimental conditions.

- Compatibility : Does not interfere with biological assays or molecular interactions.

- Versatility : Applicable in multiple fields including biochemistry, molecular biology, and pharmacology.

作用机制

ACES exerts its effects through several mechanisms, including:

Calcium Signaling Modulation: The compound modulates intracellular calcium levels, which is crucial for various cellular processes.

Osmoregulation: It helps maintain cellular osmotic balance.

Neuroprotection: The compound protects neurons from excitotoxicity and mitochondrial dysfunction by modulating calcium channels and preventing endoplasmic reticulum stress.

相似化合物的比较

Similar Compounds

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES): Another zwitterionic buffer used in biochemical research.

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A similar compound used as a buffering agent in biological systems.

Uniqueness

This compound is unique due to its specific structure and functional properties, making it particularly suitable for applications requiring precise pH control and stability under various conditions. Its ability to modulate calcium signaling and provide neuroprotection further distinguishes it from other similar compounds .

生物活性

ACES (Angiotensin-Converting Enzyme Substrates) play a significant role in the regulation of blood pressure and fluid balance in the body. This article explores the biological activity of this compound, focusing on their mechanisms, efficacy, and potential therapeutic applications. The discussion is supported by data tables, case studies, and detailed research findings.

This compound function primarily through their interaction with the angiotensin-converting enzyme (ACE), which converts angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition of ACE can lead to decreased blood pressure, making this compound valuable in treating hypertension.

Key Mechanisms:

- Inhibition of ACE : Compounds that inhibit ACE can reduce the production of angiotensin II.

- Vasodilation : By decreasing angiotensin II levels, blood vessels relax, leading to lower blood pressure.

- Cardiovascular Protection : Some this compound have been shown to provide additional protective effects on the heart and kidneys.

Efficacy of this compound

Research has demonstrated varying degrees of efficacy among different this compound. The binding affinity and inhibition potency are critical parameters for assessing their effectiveness.

| Compound Name | Binding Energy (kcal/mol) | Inhibition (%) | Source |

|---|---|---|---|

| Captopril | -5.6 | 48 | Synthetic |

| Enalapril | -8.1 | 52 | Synthetic |

| Beta-sitosterol | -11.2 | 70 | Moringa oleifera |

| Hibiscitrin | -12.3 | 65 | Hibiscus sabdariffa |

| Azadiradionolide | -11.3 | 60 | Azadirachta indica |

Case Studies

Several studies have investigated the biological activity of this compound in clinical settings:

-

Study on Beta-Sitosterol :

- Objective : To evaluate the antihypertensive effects of beta-sitosterol.

- Findings : The study reported a significant reduction in systolic blood pressure among participants who received beta-sitosterol compared to the control group. The compound exhibited a high binding affinity for ACE, indicating its potential as an effective antihypertensive agent .

-

Hibiscus Extract Study :

- Objective : To assess the impact of hibiscus extract on blood pressure regulation.

- Findings : Participants consuming hibiscus extract showed a marked decrease in both systolic and diastolic blood pressure after four weeks. The study attributed this effect to the inhibition of ACE activity by hibiscitrin .

- Azadiradionolide Efficacy :

Research Findings

Recent advancements in molecular docking studies have provided insights into the binding interactions between this compound and ACE. These studies highlight:

属性

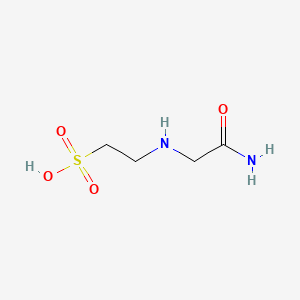

IUPAC Name |

2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O4S/c5-4(7)3-6-1-2-11(8,9)10/h6H,1-3H2,(H2,5,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXNUXBLKRLWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064644 | |

| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7365-82-4 | |

| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACES | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carbamoylmethyl)taurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBAMOYLMETHYL)TAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5SPL5YVBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ACES?

A1: this compound has a molecular formula of C4H8N2O4S and a molecular weight of 180.19 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided papers don't offer specific spectroscopic data, they mention techniques like Fourier transform infrared (FT-IR) spectroscopy being used to characterize lignin fractions extracted using [BMIM]Ace (1-butyl-3-methylimidazolium acesulfamate), an ionic liquid containing this compound. []

Q3: How does this compound perform in terms of material compatibility and stability?

A3: The research primarily focuses on this compound as a component of ionic liquids, particularly [BMIM]Ace. Studies show that [BMIM]Ace exhibits good retention of its structure and properties after being used for lignin extraction, suggesting this compound contributes to the ionic liquid's stability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。